Acrylic Acid

Emulsion polymerization Latex particle formation Carboxylated styrene-butadiene

Acrylic acid (propenoic acid, CAS 79-10-7) is the simplest unsaturated carboxylic acid and a foundational vinyl monomer for the production of superabsorbent polymers (SAP), acrylic esters, and water-soluble polyelectrolytes. Characterized by its reactive α,β-unsaturated double bond, this corrosive liquid is industrially produced via two-stage vapor-phase oxidation of propylene and is stabilized for storage and transport with monomethyl ether hydroquinone (MEHQ), typically maintained at 180–220 ppm to prevent runaway polymerization.

Molecular Formula C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight 72.06 g/mol
CAS No. 192230-55-0
Cat. No. B1170377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic Acid
CAS192230-55-0
Molecular FormulaC3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC=CC(=O)O
InChIInChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
InChIKeyNIXOWILDQLNWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Miscible with alcohol, and ether
Miscible with ethanol, ethyl ether;  soluble in acetone, benzene, carbon tetrachloride
Miscible with chloroform
Miscible with water /1X10+6 mg/L/ at 25 °C
1000 mg/mL
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Acrylic Acid (CAS 79-10-7) Procurement Guide for Polymer Manufacturers and Chemical Buyers


Acrylic acid (propenoic acid, CAS 79-10-7) is the simplest unsaturated carboxylic acid and a foundational vinyl monomer for the production of superabsorbent polymers (SAP), acrylic esters, and water-soluble polyelectrolytes [1]. Characterized by its reactive α,β-unsaturated double bond, this corrosive liquid is industrially produced via two-stage vapor-phase oxidation of propylene and is stabilized for storage and transport with monomethyl ether hydroquinone (MEHQ), typically maintained at 180–220 ppm to prevent runaway polymerization . The compound exists in multiple commercial grades distinguished by purity and impurity profiles, with Glacial Acrylic Acid (GAA) representing the ≥99.5% purity standard essential for SAP and precision polymerization applications, while Technical/Ester Grade (94–99%) serves bulk acrylate ester production for coatings and adhesives [2].

Why In-Class Monomer Substitution Compromises Polymer Performance: Acrylic Acid Technical Differentiation


Procurement decisions for acrylic acid cannot rely on generic monomer class assumptions, as substitution with structurally similar analogs—even those differing only by a single methyl group—produces quantifiably divergent polymer architectures, reactivity kinetics, and end-use performance. Methacrylic acid, the closest structural analog, exhibits fundamentally different copolymerization reactivity ratios, particle formation efficiency in emulsion systems, and resultant polymer carboxyl group surface orientation [1]. Similarly, grade selection within acrylic acid itself (Glacial versus Technical/Ester) directly determines downstream polymer cross-linking efficiency and absorption capacity in superabsorbent polymer applications, where impurity thresholds as low as parts-per-million differentiate commercially viable product from off-specification material [2]. These differences are not cosmetic—they manifest as measurable variations in reaction kinetics, polymer microstructure, and ultimate mechanical or absorptive performance that render generic substitution economically and technically untenable.

Acrylic Acid Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Procurement


Acrylic Acid vs. Methacrylic Acid: Particle Formation Efficiency in Emulsion Polymerization

In surfactant-free emulsion copolymerization of styrene, methacrylic acid demonstrates significantly higher particle formation efficiency than acrylic acid, attributed to its enhanced hydrophobicity which accelerates diffusion to the particle-water interface [1]. The study further establishes that carboxyl groups derived from acrylic acid orient preferentially at the particle-water interface, whereas methacrylic acid-derived carboxyls become buried more deeply within the particle matrix, directly influencing latex surface chemistry and colloidal stability [1].

Emulsion polymerization Latex particle formation Carboxylated styrene-butadiene

Acrylic Acid vs. Methacrylic Acid: Copolymerization Reactivity Ratio Quantification

Gamma-ray initiated copolymerization studies of acrylic acid (AA) with methacrylic acid (MAA) reveal stark reactivity ratio differentials that govern copolymer composition and microstructure. Under bulk and heterogeneous solution conditions, MAA exhibits r₁ = 2.3 ± 0.3 while AA exhibits r₂ = 0.30 ± 0.10, indicating MAA preferentially incorporates into the growing polymer chain [1]. In homogeneous 75% methanol solution, this disparity widens dramatically to r₁(MAA) = 6.0 and r₂(AA) = 0.02, demonstrating that reaction medium significantly amplifies the kinetic differentiation between these structurally similar monomers [1]. Additional studies in aqueous solution establish acrylate-methacrylate reactivity ratios of r_acrylate = 0.18 ± 0.02 and r_methacrylate = 4.40 ± 0.30 [2].

Copolymerization kinetics Reactivity ratios Monomer sequence distribution

Glacial Grade vs. Technical/Ester Grade Acrylic Acid: Purity and Application Differentiation

Commercial acrylic acid is differentiated into distinct purity grades that directly determine downstream application suitability. Glacial Acrylic Acid (GAA) maintains purity ≥99.5% with water content ≤0.10–0.20% and low aldehyde (furfural ≤1 ppm) and dimer content, meeting the stringent specifications required for superabsorbent polymer (SAP) production and specialty acrylate esters where impurities interfere with cross-linking and absorption performance [1]. In contrast, Technical/Ester Grade (94–99%) contains higher levels of dimerization products and minor impurities, rendering it suitable for bulk commodity acrylate production (butyl acrylate, ethyl acrylate) in paints and adhesives but inadequate for precision polymerization applications [1]. The ultra-pure flocculant grade variant further reduces trace toluene impurities for water treatment applications .

Monomer purity Superabsorbent polymer Polymer grade specification

Poly(acrylic acid) vs. Poly(methacrylic acid): pKa and Ionization Behavior Differentiation

Poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) exhibit distinct ionization behaviors despite their structural similarity. PAA demonstrates a linear dependence of apparent pKa on degree of ionization (α), whereas PMAA displays a pKa plateau near α ≈ 0.2, reflecting resistance to initial ionization due to a coil-to-swollen-coil conformational transition [1]. Reported bulk pKa values range from 4.2–4.7 for PAA compared to 4.5–6.8 for PMAA depending on measurement conditions and degree of neutralization [2].

Weak polyelectrolytes Dissociation constant pH-responsive polymers

Optimal Application Scenarios for Acrylic Acid Procurement: Evidence-Backed Industrial Use Cases


Superabsorbent Polymer (SAP) Manufacturing Requiring Glacial Grade Acrylic Acid

Procurement of Glacial Acrylic Acid (≥99.5% purity) is mandatory for SAP production serving hygiene products (diapers, incontinence items) and agricultural water-retention polymers. The high purity with low aldehyde and dimer content ensures efficient cross-linking during polymerization, directly correlating to maximum absorption capacity and gel strength. Technical/Ester Grade (94–99%) is unsuitable for this application due to impurities that compromise polymer network formation, as established by procurement specifications requiring GAA for SAP applications [1].

Surface-Carboxylated Latex Formulation for Waterborne Coatings and Adhesives

Acrylic acid is specifically indicated over methacrylic acid when latex surface carboxyl functionality is the primary design criterion. Evidence from surfactant-free emulsion copolymerization demonstrates that acrylic acid-derived carboxyl groups orient preferentially at the particle-water interface, whereas methacrylic acid-derived carboxyls become buried within the particle matrix [1]. This differentiation enables formulators to select acrylic acid when surface charge density and colloidal stabilization via electrostatic repulsion are required for coating adhesion or adhesive tack performance.

pH-Responsive Hydrogel Systems Requiring Rapid Swelling Kinetics

Poly(acrylic acid) is the preferred weak polyelectrolyte for pH-responsive hydrogels requiring rapid swelling transitions. Unlike poly(methacrylic acid), which exhibits a pKa plateau and resistance to initial ionization due to a coil-to-swollen-coil conformational transition, PAA demonstrates a linear pKa dependence on ionization degree, enabling more predictable and rapid pH-triggered volume changes [2]. This property is exploited in targeted drug delivery systems, osmotic tissue expanders, and smart material applications where swelling kinetics directly influence device performance [3].

Water Treatment Flocculant and Scale Inhibitor Production

Glacial Acrylic Acid, Flocculant Grade (≥99.5% purity) with ultra-low toluene impurity levels is specified for water treatment polymer applications . The controlled purity profile ensures that poly(acrylic acid) homopolymers and copolymers function effectively as scale inhibitors and dispersants in industrial cooling systems without introducing contaminants that could compromise water quality or treatment efficacy. The linear pKa behavior of PAA relative to alternatives also provides predictable metal ion chelation performance across the pH ranges encountered in water treatment operations [2].

Technical Documentation Hub

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